Mersacidin
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Overview
Description
Mersacidin is a class II lanthipeptide, a ribosomally synthesized and post-translationally modified peptide produced by Bacillus amyloliquefaciens . It is known for its potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound’s unique structure includes intramolecular thioether bridges, which contribute to its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mersacidin is synthesized through a ribosomal pathway, followed by post-translational modifications. The precursor peptide, MrsA, is modified by MrsD, which decarboxylates the C-terminal cysteine, and MrsM, which dehydrates serine and threonine residues to form lanthionine rings . The peptide is then transported out of the cell by MrsT, which cleaves part of the leader peptide .
Industrial Production Methods: Industrial production of this compound involves fermentation using Bacillus amyloliquefaciens. The peptide is excreted during the early stationary phase and can be purified from the culture supernatant using reversed-phase high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Mersacidin undergoes several types of reactions, including:
Post-Translational Modifications: The formation of lanthionine rings through dehydration and Michael addition reactions.
Common Reagents and Conditions:
Dehydration: Catalyzed by MrsM, involving serine and threonine residues.
Decarboxylation: Catalyzed by MrsD, involving the C-terminal cysteine.
Major Products: The major product of these reactions is the mature, bioactive form of this compound, which contains four lanthionine rings .
Scientific Research Applications
Mersacidin has a wide range of scientific research applications:
Mechanism of Action
Mersacidin exerts its antimicrobial effects by binding to lipid II, a crucial component of bacterial cell wall synthesis . This binding inhibits the transglycosylation step of peptidoglycan biosynthesis, leading to cell wall stress and ultimately bacterial cell death . The unique target site on lipid II and the formation of lanthionine rings contribute to its potent activity .
Comparison with Similar Compounds
Mersacidin is part of the lantibiotic family, which includes other compounds such as nisin, epidermin, and cinnamycin . Compared to these lantibiotics, this compound is unique due to its specific binding to lipid II and its potent activity against MRSA . Other similar compounds include:
Nisin: Also binds to lipid II but has a different mechanism involving pore formation.
Epidermin: Similar structure but different target and spectrum of activity.
Cinnamycin: Contains lysinoalanine rings and targets phosphatidylethanolamine.
This compound’s unique structure and mechanism of action make it a valuable compound for both scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C80H120N20O21S4 |
---|---|
Molecular Weight |
1826.2 g/mol |
IUPAC Name |
3-[(4S,7S,8S,11R,14S,17E,20S,26S)-7-[[(3S,6S,7S,10R,13S,28S)-6-[[(2S)-2-[[(2S,3S,6R)-6-amino-2-methyl-5-oxo-1,4-thiazepane-3-carbonyl]amino]-3-phenylpropanoyl]amino]-7-methyl-3-(2-methylpropyl)-2,5,12,15,18,21,24,27-octaoxo-13-propan-2-yl-8-thia-1,4,11,14,17,20,23,26-octazabicyclo[26.3.0]hentriacontane-10-carbonyl]amino]-14-[(2R)-butan-2-yl]-8,20-dimethyl-23-methylidene-4-(2-methylpropyl)-3,6,12,15,21,24,27-heptaoxo-9,19-dithia-2,5,13,16,22,25,28-heptazabicyclo[9.9.8]octacos-17-en-26-yl]propanoic acid |
InChI |
InChI=1S/C80H120N20O21S4/c1-14-40(8)61-74(115)82-24-26-122-42(10)62-76(117)87-41(9)66(107)88-48(22-23-59(105)106)68(109)92-52(71(112)95-61)35-124-44(12)64(78(119)89-49(27-37(2)3)69(110)97-62)99-72(113)53-36-125-45(13)65(98-70(111)50(29-46-19-16-15-17-20-46)90-77(118)63-43(11)123-34-47(81)67(108)96-63)79(120)91-51(28-38(4)5)80(121)100-25-18-21-54(100)73(114)86-32-57(103)84-30-55(101)83-31-56(102)85-33-58(104)94-60(39(6)7)75(116)93-53/h15-17,19-20,24,26,37-40,42-45,47-54,60-65H,9,14,18,21-23,25,27-36,81H2,1-8,10-13H3,(H,82,115)(H,83,101)(H,84,103)(H,85,102)(H,86,114)(H,87,117)(H,88,107)(H,89,119)(H,90,118)(H,91,120)(H,92,109)(H,93,116)(H,94,104)(H,95,112)(H,96,108)(H,97,110)(H,98,111)(H,99,113)(H,105,106)/b26-24+/t40-,42+,43+,44+,45+,47+,48+,49+,50+,51+,52+,53+,54+,60+,61+,62?,63-,64-,65-/m1/s1 |
InChI Key |
JSWKNDSDVHJUKY-CYGWNLPQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H]1C(=O)N/C=C/S[C@H](C2C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N[C@H](C(=O)N2)CC(C)C)NC(=O)[C@@H]3CS[C@H]([C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N3)C(C)C)CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]6[C@@H](SC[C@@H](C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
Canonical SMILES |
CCC(C)C1C(=O)NC=CSC(C2C(=O)NC(=C)C(=O)NC(C(=O)NC(CSC(C(C(=O)NC(C(=O)N2)CC(C)C)NC(=O)C3CSC(C(C(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)N3)C(C)C)CC(C)C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6C(SCC(C(=O)N6)N)C)C)C)C(=O)N1)CCC(=O)O)C |
bioactivity |
Antibacterial |
sequence |
CTFTLPGGGGVCTLTSECIC |
Origin of Product |
United States |
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